molecular formula C13H19NO2 B1456262 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 916159-85-8

8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No. B1456262
CAS RN: 916159-85-8
M. Wt: 221.29 g/mol
InChI Key: ADFQRLFDDKIGAG-UHFFFAOYSA-N
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Description

The molecule “8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile” is a complex organic compound. It has a chemical formula of C15H24N2 . The molecule contains a total of 41 atoms, including 24 Hydrogen atoms, 15 Carbon atoms, and 2 Nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile” can be represented by the SMILES string: N#CC2(CCC1(CCCC1)CC2)NCC3CC3 . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of various complex molecules through reactions such as ring-opening, functional group transformations, and as a precursor for further synthetic modifications. It’s particularly useful in synthesizing spirocyclic compounds, which are prevalent in many biologically active molecules .

Medicinal Chemistry

In medicinal chemistry, this compound’s spirocyclic core is beneficial for drug design. Spirocyclic structures are known to impart rigidity to molecules, which can enhance binding affinity and selectivity towards biological targets. This structural motif is found in several pharmaceuticals and can be used to develop new therapeutic agents .

Material Science

The spirocyclic nature of this compound makes it a candidate for the development of new materials. Its rigid backbone can be incorporated into polymers to improve their mechanical strength or to create novel organic frameworks with potential applications in filtration, catalysis, or as sensors .

Agrochemical Research

Spirocyclic compounds like 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile are often explored for their potential use in agrochemicals. They can be used to synthesize insecticides, fungicides, and herbicides with improved efficacy and safety profiles. The spirocyclic structure can lead to compounds with better stability and lower toxicity .

Environmental Science

In environmental science, this compound can be studied for its degradation products and their environmental impact. Understanding its breakdown pathways can help in assessing its persistence in the environment and potential to form harmful byproducts .

Analytical Chemistry

As a standard or reference compound, it can be used in analytical chemistry to develop new analytical methods. Its unique chemical structure can aid in the calibration of instruments and serve as a benchmark to identify and quantify similar compounds in complex mixtures .

properties

IUPAC Name

8-(cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-10-12(9-11-1-2-11)3-5-13(6-4-12)15-7-8-16-13/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFQRLFDDKIGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCC3(CC2)OCCO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Synthesis routes and methods

Procedure details

To a stirred solution of 1,4-dioxaspiro[4.5]decane-8-carbonitrile (20 g; 119.6136 mmol) and (bromomethyl)cyclopropane (17.76 g 12.6 ml; 131.57 mmol) in THF (100 ml) at −10° C. was added KHMDS (0.5M solution in toluene; 263.15 ml ; 131.57 mmol) dropwise and the solution allowed to warm to ambient temperature with stirring for 18 hours. The reaction was cooled in an ice bath and quenched with sat. ammonium chloride solution and the solvent evaporated. The residue was partitioned between EtOAc (300 ml) and water (100 ml adjusted to pH 4 with 1 N HCl). The organic phase was separated, dried over MgSO4, filtered and evaporated to give an orange oil. (21.0 g) 1H NMR δ (ppm)(CDCl3): 3.99-3.89 (4H, m), 2.08 (2H, d, J=13.5 Hz), 1.96-1.72 (9H, m), 0.96-0.82 (1H, m), 0.59-0.53 (2H, m), 0.17 (2H, q, J=5.1 Hz).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Name
Quantity
263.15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Reactant of Route 4
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Reactant of Route 5
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Reactant of Route 6
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

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